molecular formula C25H25FN4O4 B11595507 (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B11595507
M. Wt: 464.5 g/mol
InChI Key: LJIAGJBEMVGFMA-NBVRZTHBSA-N
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Description

The compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a fluorophenoxy group, and a cyano group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with the pyrido[1,2-a]pyrimidin intermediate.

    Addition of the cyano group: This can be accomplished through a cyanation reaction using reagents like cyanogen bromide or sodium cyanide.

    Formation of the prop-2-enamide moiety: This involves coupling reactions, such as amidation, to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for cyanation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide: stands out due to its complex structure, which includes multiple functional groups and a heterocyclic core

Properties

Molecular Formula

C25H25FN4O4

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-propan-2-yloxypropyl)prop-2-enamide

InChI

InChI=1S/C25H25FN4O4/c1-16(2)33-13-7-11-28-23(31)18(15-27)14-19-24(34-21-10-5-4-9-20(21)26)29-22-17(3)8-6-12-30(22)25(19)32/h4-6,8-10,12,14,16H,7,11,13H2,1-3H3,(H,28,31)/b18-14+

InChI Key

LJIAGJBEMVGFMA-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCCOC(C)C)OC3=CC=CC=C3F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCCOC(C)C)OC3=CC=CC=C3F

Origin of Product

United States

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